2-(benzylthio)-1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone
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Overview
Description
2-(benzylthio)-1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C23H22ClN7OS and its molecular weight is 479.99. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation
Chemical Synthesis and Derivatives : The synthesis of novel chemical derivatives incorporating structures similar to 2-(benzylthio)-1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone has been explored to develop compounds with enhanced biological activities. These derivatives have been synthesized through various chemical reactions, leading to the creation of compounds with potential antimicrobial, antifungal, and antitumor properties (Abdel‐Aziz et al., 2008), (El-Agrody et al., 2001).
Antimicrobial and Antifungal Activities : Research has shown that some newly synthesized chemical compounds, related in structure to the specified chemical, exhibit moderate effects against bacterial and fungal species. This suggests their potential use in developing new antimicrobial and antifungal agents (Bektaş et al., 2010).
Antitumor Potential : A particular focus has been on synthesizing derivatives with potential antitumor activities. Compounds have been evaluated against cancer cell lines, showing promising results in inhibiting cell proliferation. This highlights the potential therapeutic applications of these compounds in cancer treatment (Yurttaş et al., 2014).
Mechanism of Action
Target of Action
It’s known that similar 1,2,3-triazolo[4,5-d]pyrimidine derivatives have been evaluated for their antitumor activities against various human cancer cell lines .
Mode of Action
It’s suggested that similar compounds may exert their effects by interacting with certain cellular targets, leading to changes that inhibit the proliferation of cancer cells .
Biochemical Pathways
It’s known that similar compounds have shown antitumor activities, suggesting they may affect pathways related to cell proliferation and survival .
Result of Action
The compound has shown promising results in terms of antitumor activities. Specifically, similar compounds have demonstrated good antitumor activities against various human cancer cell lines, including MGC-803, MCF-7, EC-109, PC-3, and Hela .
Properties
IUPAC Name |
2-benzylsulfanyl-1-[4-[3-(4-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN7OS/c24-18-6-8-19(9-7-18)31-23-21(27-28-31)22(25-16-26-23)30-12-10-29(11-13-30)20(32)15-33-14-17-4-2-1-3-5-17/h1-9,16H,10-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNWRPHKHIIOZIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)Cl)C(=O)CSCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN7OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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